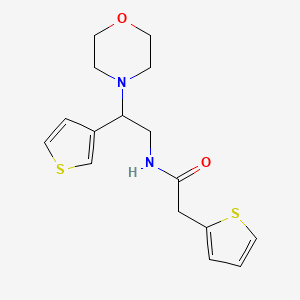

![molecular formula C8H8N2S2 B2589344 6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione CAS No. 440092-62-6](/img/structure/B2589344.png)

6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione” is a type of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis

Thieno[3,2-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The Dimroth rearrangement, which involves the isomerization of heterocycles through processes of ring opening and ring closure, is often used in the synthesis of condensed pyrimidines .科学的研究の応用

Photosensitizers in Photodynamic Therapy (PDT)

Thieno[3,4-d]pyrimidin-4(3H)-thione derivatives have been identified as effective, heavy-atom-free photosensitizers for cancer cells . They are noncytotoxic and work both in the presence and absence of molecular oxygen, making them versatile for PDT applications. These compounds can be readily incorporated into DNA and RNA, allowing for targeted cancer treatment strategies.

Antimycobacterial Agents

Some thieno[2,3-d]pyrimidin-4(3H)-ones have shown promising results as antimycobacterial agents . They exhibit good activity against mycobacteria, which is the causative agent of tuberculosis. This suggests that derivatives of 6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione could potentially be developed as antitubercular drugs.

Organic Synthesis of Heterocyclic Compounds

Thieno[2,3-d]pyrimidine derivatives serve as key intermediates in the synthesis of various heterocyclic compounds . These compounds are important in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.

Fluorescent Probes for Bioimaging

The thionation of nucleobases to create thieno[3,4-d]pyrimidin-4(3H)-thione derivatives leads to compounds that absorb near-visible radiation efficiently . This property can be exploited to develop nonfluorescent probes that are activated by light, which could be used for bioimaging purposes in medical diagnostics.

Oxygenation-Independent Therapeutic Agents

The ability of thieno[3,4-d]pyrimidin-4(3H)-thione to generate singlet oxygen with high quantum yield, independent of solvent, positions it as a potential therapeutic agent that does not rely on oxygenation . This is particularly useful in hypoxic tumor environments where traditional therapies may be less effective.

Development of Noncytotoxic Compounds

The noncytotoxic nature of thieno[3,4-d]pyrimidin-4(3H)-thione makes it an attractive candidate for further development into compounds that can be used in various therapeutic applications without harming healthy cells .

Heavy-Atom-Free Phototherapeutic Compounds

Thieno[3,4-d]pyrimidin-4(3H)-thione stands out as a promising heavy-atom-free phototherapeutic compound due to its structural, biochemical, and photochemical properties . It offers a strategy for developing highly effective and targeted phototherapeutic compounds.

DNA and RNA Sequence Incorporation

The structural similarity of thieno[3,4-d]pyrimidin-4(3H)-thione to nucleobases allows for its site-selective incorporation into DNA and RNA sequences . This feature can be utilized in the design of new drugs and therapeutic strategies that target specific genetic sequences.

作用機序

Target of Action

The primary targets of 6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione are Mycobacteria . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Mode of Action

It is known that thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which 6-ethyl-3h-thieno[2,3-d]pyrimidine-4-thione belongs, have been designed and synthesized to act against mycobacteria .

Biochemical Pathways

It is known that thieno[2,3-d]pyrimidin-4(3h)-ones have potential to be developed as antitubercular agents .

Result of Action

It is known that some compounds of the thieno[2,3-d]pyrimidin-4(3h)-ones class exhibit very good antimycobacterial activity .

特性

IUPAC Name |

6-ethyl-3H-thieno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIKQTPISUSOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

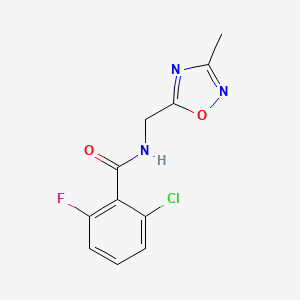

![2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2589261.png)

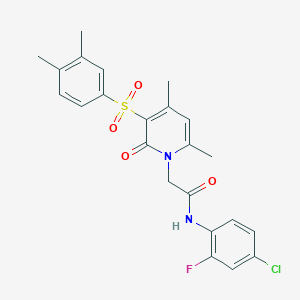

![3-(2-methoxyethyl)-5-methyl-7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2589269.png)

methanone](/img/structure/B2589272.png)

![5'-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-4,4-dimethyl-hexahydrospiro[cyclohexane-1,3'-pyrrolo[3,4-d][1,2]oxazole]-2,4',6,6'-tetrone](/img/structure/B2589273.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethoxybenzamide](/img/structure/B2589274.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2589275.png)

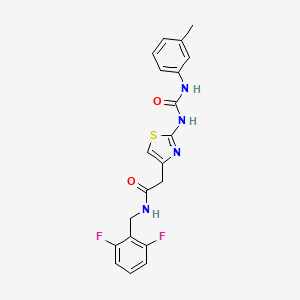

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2589277.png)

![2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2589279.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2589283.png)

![3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2589284.png)